molecular formula C12H15ClN2O B080287 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 14761-39-8

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B080287
CAS No.: 14761-39-8
M. Wt: 238.71 g/mol
InChI Key: VHIWWIFXKVGUMK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15ClN2O. . This compound is known for its unique structure, which includes a phenylpiperazine moiety attached to a chloroethanone group.

Scientific Research Applications

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications, including:

Future Directions

The future directions for “2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone” could involve further exploration of its potential biological activities and applications. For instance, related compounds have shown potential as acetylcholinesterase inhibitors, suggesting possible applications in the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone typically involves the alkylation of 4-phenylpiperazine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the case of acetylcholinesterase inhibitors, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential use in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-chlorophenyl)ethanone
  • 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives

Uniqueness

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific structure, which combines a phenylpiperazine moiety with a chloroethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIWWIFXKVGUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326768
Record name 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14761-39-8
Record name 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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